molecular formula C19H17Cl3N4O2S2 B2980166 N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide CAS No. 338422-23-4

N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide

Cat. No. B2980166
CAS RN: 338422-23-4
M. Wt: 503.84
InChI Key: IHTUMKWMEYUEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C19H17Cl3N4O2S2 . It has a molecular weight of 503.85288 .


Molecular Structure Analysis

The molecular structure of this compound is based on a 1,2,4-triazole core, which is a type of heterocyclic compound containing a five-membered ring with three nitrogen atoms and two carbon atoms . This core is functionalized with an allyl group, a dichlorobenzyl group, and a chlorobenzenesulfonamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 503.85288 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .

Scientific Research Applications

Antidiabetic Activity

This compound belongs to a class of chemicals that have shown promise in the treatment of Type 2 diabetes mellitus (T2DM). Derivatives of this compound could potentially act as inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B), α-amylase, and α-glucosidase, which are therapeutic targets in the clinical management of T2DM .

Anticancer Properties

Compounds with similar structures have been identified as potential anticancer agents. They may work by inhibiting topoisomerase II, a crucial enzyme for DNA replication and cell division, thus preventing the proliferation of cancer cells, particularly in breast cancer .

Antiviral Applications

Sulfonamide derivatives, which include the compound , have been associated with antiviral activities. They could be synthesized into derivatives that possess inhibitory effects against viruses like the tobacco mosaic virus, offering a new avenue for antiviral drug development .

Antimicrobial and Antifungal Effects

The structural features of this compound suggest it could be effective in combating bacterial and fungal infections. Its derivatives have been reported to possess both antibacterial and antifungal properties, which could be harnessed for creating new antimicrobial medications .

Cholinesterase Inhibition

Cholinesterase inhibitors are a class of compounds that can be used to treat diseases like Alzheimer’s. The compound could be modified to enhance its potential as a cholinesterase inhibitor, providing benefits in neurodegenerative disease research .

Agricultural Chemical Applications

The compound’s derivatives could be explored for their herbicidal properties. This application would be particularly useful in the development of green pesticides, contributing to sustainable agricultural practices .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that it could have biological activity, given the presence of the 1,2,4-triazole core, which is found in many biologically active compounds .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the literature. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound are not specified in the available literature. Given its structural features, it could be of interest in medicinal chemistry or material science .

properties

IUPAC Name

4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N4O2S2/c1-2-9-26-18(11-23-30(27,28)15-6-4-14(20)5-7-15)24-25-19(26)29-12-13-3-8-16(21)17(22)10-13/h2-8,10,23H,1,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTUMKWMEYUEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.